

A Comprehensive Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Ethoxy-4-ethoxycarbonylphenylacetic acid
Cat. No.:	B026040

[Get Quote](#)

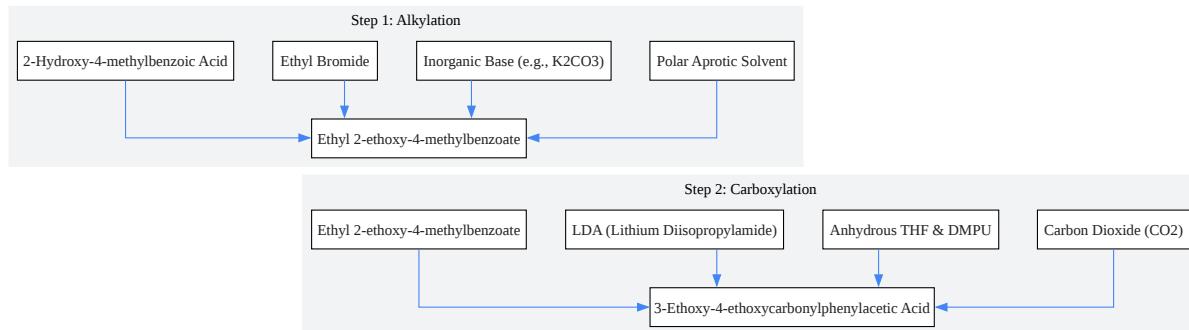
For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide.[1][2][3] Repaglinide is an oral hypoglycemic agent used for the treatment of type II non-insulin-dependent diabetes mellitus (NIDDM).[3] This compound belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β -cells.[3] The efficient and cost-effective synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** is therefore of significant interest in pharmaceutical process research and development. This document provides an in-depth overview of its synthesis, properties, and the experimental protocols involved.

Physicochemical Properties

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a white to pale yellow solid.[2] Its key physicochemical properties are summarized in the table below.


Property	Value	Source
IUPAC Name	2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid	[4] [5]
Molecular Formula	C13H16O5	[4] [5]
Molecular Weight	252.26 g/mol	[4] [6]
Melting Point	75-80 °C	[2] [5]
Boiling Point	414.8 °C at 760 mmHg	[2] [5]
Density	1.191 g/cm³	[2] [5]
InChIKey	OTGSESBEJUHCES-UHFFFAOYSA-N	[4] [5]
CAS Number	99469-99-5	[4] [5]

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

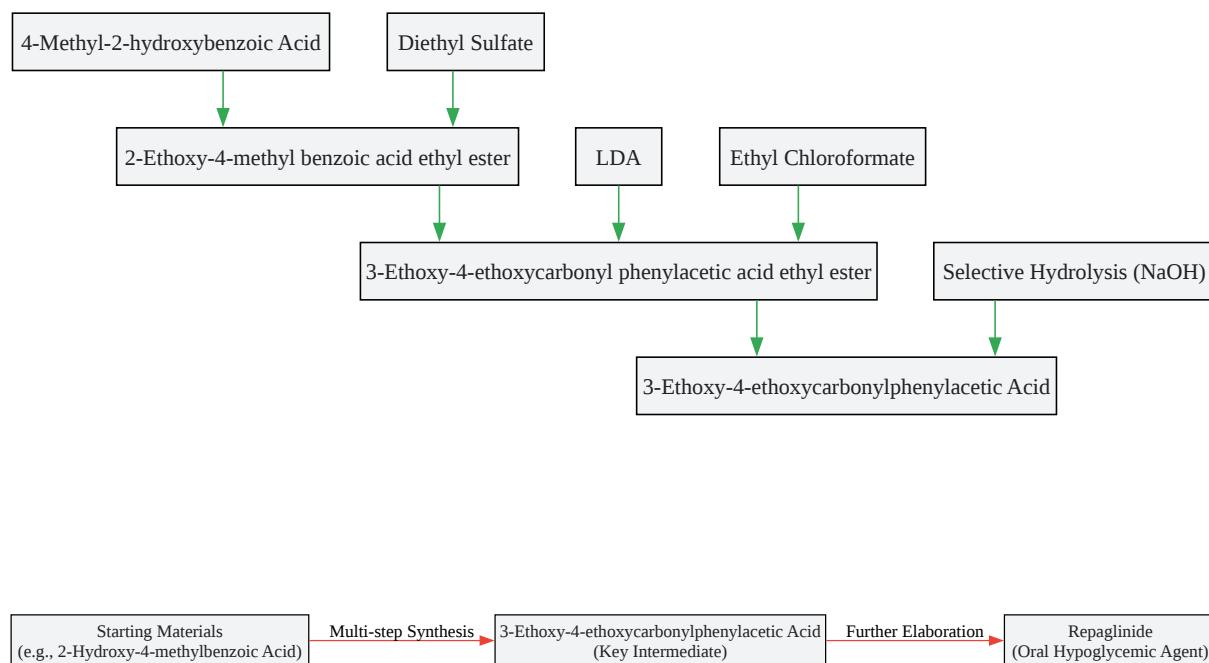
Several synthetic routes for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** have been developed, aiming to improve yield, purity, and industrial scalability while avoiding hazardous reagents. Below are detailed protocols for prominent synthetic methods.

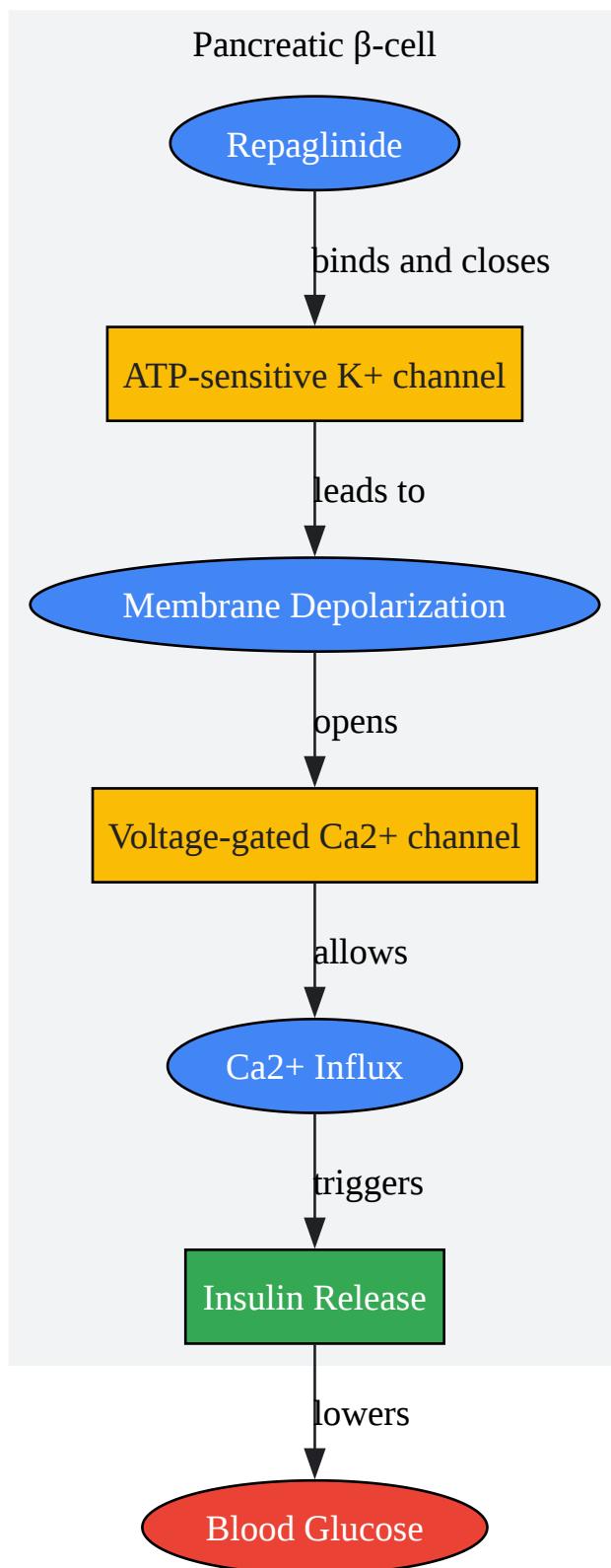
Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This commercially viable method involves the alkylation of 2-hydroxy-4-methylbenzoic acid, followed by deprotonation and carboxylation.[\[1\]](#) The overall yield is reported to be 72.7%.[\[1\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow starting from 2-Hydroxy-4-methylbenzoic Acid.


Experimental Protocol:


- Preparation of Ethyl 2-ethoxy-4-methylbenzoate: 2-Hydroxy-4-methylbenzoic acid is alkylated using ethyl bromide in a polar aprotic solvent in the presence of an inorganic base. [1]
- Formation of Lithium Diisopropylamide (LDA): Under a nitrogen atmosphere, n-butyllithium (15% w/w solution in hexane) is added to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. The mixture is stirred for 30 minutes.[1]
- Carboxylation: The mixture is cooled to -75 °C, and anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly at -75 °C, and the mixture is stirred for 2 hours. [1]

- Quenching: Carbon dioxide gas is purged into the reaction mixture at -75 °C until the dark red color disappears. The mixture is stirred for an additional 30 minutes at -75 to -70 °C.[1]
- Workup and Isolation: The reaction is brought to 10 °C, diluted with water, and extracted with hexanes. The aqueous layer is acidified to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid and extracted with dichloromethane. The combined organic layers are washed with water and concentrated in vacuo. The resulting oil solidifies upon standing to yield the final product.[1]

Synthesis from 4-Methyl-2-hydroxybenzoic Acid

This alternative route involves simultaneous esterification and etherification, followed by carbanion formation and carboxylation with ethyl chloroformate.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... wap.guidechem.com
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 4. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. natuprod.bocsci.com [natuprod.bocsci.com]
- 6. GSRS [\[precision.fda.gov\]](https://precision.fda.gov)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026040#preliminary-studies-on-3-ethoxy-4-ethoxycarbonylphenylacetic-acid\]](https://www.benchchem.com/product/b026040#preliminary-studies-on-3-ethoxy-4-ethoxycarbonylphenylacetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com